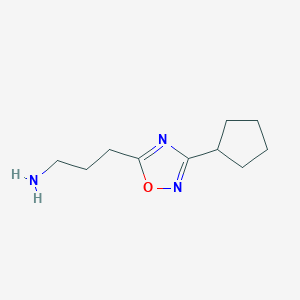
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a chemical compound with the molecular formula C10H18ClN3O and a molecular weight of 231.72 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
The synthesis of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand its interactions with various biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical and physiological processes. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid: This compound has a similar structure but differs in its functional groups and chemical properties.
3-cyclobutyl-1,2,4-oxadiazol-5-amine: Another related compound that acts as a ligand, chelator, and catalyst in various biochemical processes.
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have diverse applications in chemistry and biology.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C10H17N3O/c11-7-3-6-9-12-10(13-14-9)8-4-1-2-5-8/h8H,1-7,11H2 |
InChI Key |
WAMDWCMVWWMKTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B11726082.png)
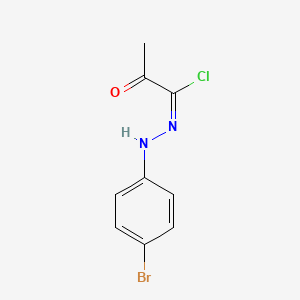
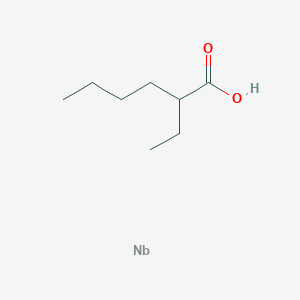


![N'-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11726127.png)
![4,4-Dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B11726132.png)
![3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11726138.png)
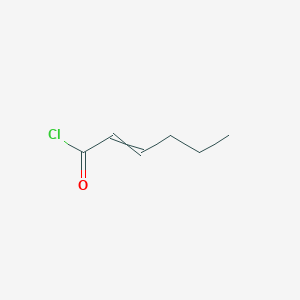
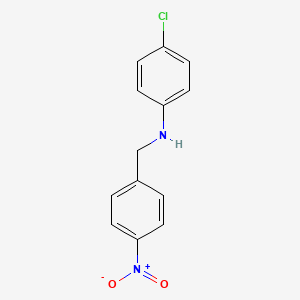

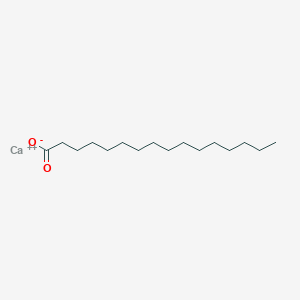
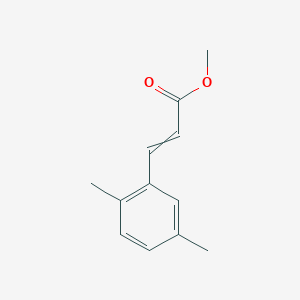
![2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11726177.png)
